molecular formula C13H16ClN B2904056 (2-Ethylnaphthalen-1-yl)methanamine hydrochloride CAS No. 2137791-77-4

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B2904056
CAS No.: 2137791-77-4
M. Wt: 221.73
InChI Key: WSHILGRQVGIQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H15N·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl group at the second position and a methanamine group at the first position of the naphthalene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylnaphthalen-1-yl)methanamine hydrochloride typically involves the alkylation of naphthalene derivatives followed by amination. One common method includes the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. The resulting ethylnaphthalene is then subjected to a formylation reaction to introduce a formyl group at the first position. This intermediate is subsequently reduced to the corresponding methanamine using reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethylnaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s methanamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The ethyl group may also contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-2-yl-ethylamine: Similar structure but with the ethyl group at a different position.

    2-(1-Naphthyl)ethylamine: Another naphthalene derivative with an ethylamine group.

    N-Methyl-1-naphthalenemethylamine hydrochloride: Contains a methyl group instead of an ethyl group

Uniqueness

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride, a compound with the CAS number 2137791-77-4, has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of an ethyl group attached to a naphthalene ring, linked to a methanamine group. Its unique structure may contribute to its biological effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, affecting metabolic pathways critical for cellular function.
  • Receptor Modulation : It could act on specific receptors involved in neurotransmission or cellular signaling.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrated significant inhibition of tumor cell proliferation. For instance, a study reported a 100% decrease in viability of EAC-bearing mice treated with the compound compared to controls .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicated that derivatives of naphthalene compounds exhibit activity against various bacterial strains, suggesting that this compound may share similar properties.

Neuroprotective Effects

In models of neurodegeneration, compounds related to this compound have shown protective effects on neuronal cells. This is particularly relevant in studies focused on Parkinson's disease .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antitumor ActivitySignificant reduction in tumor cell viability in EAC-bearing mice (100% decrease)
Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains
Neuroprotective EffectsProtects neuronal cells in models of neurodegeneration

Properties

IUPAC Name

(2-ethylnaphthalen-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14;/h3-8H,2,9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHILGRQVGIQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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